molecular formula C21H15Cl2N3O2S B4975305 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No. B4975305
M. Wt: 444.3 g/mol
InChI Key: XXHODKIDOMTYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as CB-839, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has been studied extensively for its potential use in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide inhibits glutaminase by binding to the active site of the enzyme and preventing it from converting glutamine to glutamate. This leads to a decrease in the production of ATP and other important metabolites that are necessary for cancer cell growth and proliferation. In addition, 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase and inducing apoptosis, it can also reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. It can also modulate the activity of various signaling pathways that are important for cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its specificity for glutaminase, which makes it a highly targeted and effective inhibitor. However, like most small molecule inhibitors, 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has limitations in terms of its pharmacokinetic properties and potential toxicity. It can also be difficult to administer in vivo, as it requires a specific formulation and delivery method.

Future Directions

There are several potential future directions for research on 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. One area of focus is the development of more effective formulations and delivery methods that can improve its pharmacokinetic properties and reduce potential toxicity. Another area of interest is the identification of biomarkers that can predict response to 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide treatment, which can help to personalize cancer therapy. Finally, there is also a need for further clinical trials to evaluate the efficacy of 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide in various types of cancer and to identify potential combination therapies that can enhance its effectiveness.

Synthesis Methods

3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been described in several scientific publications.

Scientific Research Applications

3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Glutaminase is an important enzyme in cancer cells, as it plays a key role in providing energy and nutrients for cell growth and proliferation. Inhibiting this enzyme can therefore slow down or even stop the growth of cancer cells. 3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in various types of cancer.

properties

IUPAC Name

3-chloro-N-[4-[(3-chlorobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-15-5-1-3-13(11-15)19(27)24-17-7-9-18(10-8-17)25-21(29)26-20(28)14-4-2-6-16(23)12-14/h1-12H,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHODKIDOMTYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.